(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide
Description
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is a sulfoxide-containing compound with a pyrimidine core substituted at the 6-position with a methoxy group and at the 4-position with a methyl phenyl sulfoxide moiety. Its molecular formula is C₂₃H₁₈N₂O₂S, and structurally analogous compounds, such as (6-Phenoxy-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide (CAS 477710-02-4), highlight the role of substituents in modulating reactivity and applications . Potential applications include use as a chiral building block in pharmaceuticals or agrochemicals, given the importance of sulfoxides in asymmetric synthesis and drug design .
Properties
IUPAC Name |
4-(benzenesulfinylmethyl)-6-methoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-17-12-15(13-23(21)16-10-6-3-7-11-16)19-18(20-17)14-8-4-2-5-9-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSNSZDFCQMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)CS(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyrimidine and benzaldehyde derivatives.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Phenyl Sulfoxide Moiety: The phenyl sulfoxide group is introduced through the oxidation of a phenyl sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: The phenyl sulfide moiety can be oxidized to phenyl sulfoxide or further to phenyl sulfone.
Reduction: The phenyl sulfoxide can be reduced back to phenyl sulfide using reducing agents like sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Phenyl sulfone.
Reduction: Phenyl sulfide.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Methoxy-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties and Stability
- Storage : Sulfoxides like methyl phenyl sulfoxide require storage at 2–10°C under inert gas to prevent degradation. The target compound likely shares these requirements due to light sensitivity and oxidizer incompatibility.
- Reactivity: Sulfoxides react with strong oxidizers (e.g., HNO₃) to form sulfones or decompose into SOₓ gases. The pyrimidine ring may confer additional stability against thermal decomposition.
Biological Activity
(6-Methoxy-2-phenyl-4-pyrimidinyl)methyl phenyl sulfoxide is a synthetic compound characterized by a complex structure that includes a pyrimidine ring, methoxy, phenyl groups, and a sulfoxide moiety. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O2S. The compound features:
- Pyrimidine Ring : Central to its structure, impacting biological interactions.
- Methoxy Group : Enhances lipophilicity and potential receptor interactions.
- Phenyl Sulfoxide Moiety : Imparts unique chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds containing pyrimidine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (6-Methoxy-2-phenyl...) | E. coli | 32 µg/mL |
| (6-Methoxy-2-phenyl...) | S. aureus | 16 µg/mL |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown efficacy against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects on MDA-MB-231 cells, the compound exhibited an IC50 value of 5 µM, indicating potent antiproliferative activity.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5 | Induction of apoptosis |
| A549 | 7 | Cell cycle arrest at G2/M phase |
The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle progression.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA replication and repair.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways related to cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.
Comparative Analysis with Similar Compounds
When compared to other pyrimidine derivatives, this compound exhibits enhanced biological activity due to its unique functional groups which facilitate better interaction with biological targets.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Pyrimidine Derivative A | Moderate | Low |
| Pyrimidine Derivative B | High | Moderate |
| (6-Methoxy-2-phenyl...) | High | High |
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield/Selectivity |
|---|---|---|
| Catalyst (TEMPO) | 1 mol% | Maximizes sulfoxide yield |
| Oxidant (NaOCl) | 1.25 eq. | Prevents overoxidation |
| Solvent | CH₂Cl₂/NaHCO₃ | Enhances phase separation |
| Temperature | 273 K → RT | Controls reaction kinetics |
Basic: What characterization techniques are critical for confirming the structure and purity of this sulfoxide?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), pyrimidine protons (δ ~6.5–8.5 ppm), and sulfoxide protons (δ ~2.8–3.2 ppm). Compare with analogs like 2-(methylsulfinyl)benzamide (δ 2.89 ppm for CH₃S(O)) .
- DEPT/HSQC : Resolve overlapping signals in the pyrimidine ring.
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfoxides ).
- HPLC-MS : Confirm purity (>98%) using a C18 column (MeCN/H₂O gradient) and monitor for sulfone byproducts.
Advanced: How does the sulfoxide group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
The sulfoxide group acts as a chiral directing group and modulates electronic effects:
- Nucleophilic reactions : The electron-withdrawing sulfoxide enhances electrophilicity at adjacent carbons. For example, in 4-[(4-methoxyphenyl)sulfonyl]piperidine , sulfonyl groups undergo reduction to sulfides using LiAlH₄ .
- Electrophilic substitution : The methoxy group on the pyrimidine ring directs electrophiles to the ortho/para positions. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces.
- Chiral resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (e.g., lipases) to separate enantiomers .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use Discovery Studio () to simulate binding to targets like H⁺/K⁺-ATPase (relevant to antiulcer activity). Compare with omeprazole sulfoxide analogs .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS) under physiological pH.
- QSAR : Corrogate electronic parameters (Hammett σ) of the sulfoxide with bioactivity data from related compounds .
Q. Table 2: Key Computational Parameters
| Parameter | Tool/Software | Application |
|---|---|---|
| Docking | AutoDock Vina | Binding affinity prediction |
| Electrostatic maps | Gaussian 09 | Reactivity hotspots |
| Solubility | COSMO-RS | Solvent compatibility |
Advanced: How to resolve contradictions in reported crystallographic data for sulfoxide derivatives?
Methodological Answer:
Conflicting data (e.g., dihedral angles, H-bond patterns) may arise from polymorphism or resolution limits.
Re-crystallization : Vary solvents (e.g., ethyl acetate/hexane diffusion ) to obtain new polymorphs.
High-resolution XRD : Use synchrotron sources (e.g., λ = 0.7 Å) to resolve ambiguities.
Hirshfeld analysis : Compare intermolecular interactions (e.g., C–H⋯O vs. N–H⋯O) in 2-(methylsulfinyl)benzamide (25.6° dihedral angle ) vs. other sulfoxides.
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (analogous to methyl phenyl sulfoxide ).
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the sulfoxide group.
- pH stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) to identify degradation pathways.
Advanced: How to design experiments assessing the compound’s potential as a protease inhibitor?
Methodological Answer:
In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin with BAPA substrate) at varying sulfoxide concentrations.
- IC₅₀ determination : Fit dose-response curves using GraphPad Prism.
Structural analogs : Compare with 2-fluoro-6-methoxybenzenesulfonamide , which inhibits carbonic anhydrase .
Mutagenesis studies : Identify key binding residues via alanine scanning.
Advanced: What strategies mitigate side reactions during functionalization of the pyrimidine ring?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
